![molecular formula C5H5N5S B13096530 5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine CAS No. 7248-53-5](/img/structure/B13096530.png)
5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine is a heterocyclic compound that features a unique fusion of thiadiazole and pyrimidine rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine typically involves multi-component reactions. One common method is the cyclocondensation of substituted thiadiazole-amines with aldehydes and active methylene compounds. This reaction can be carried out under various conditions, including solvent-free microwave irradiation or using green solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound often utilize robust and sustainable catalysts. For example, vanadium oxide loaded on fluorapatite has been shown to be an effective catalyst for the synthesis of thiadiazolo[3,2-a]pyrimidines, providing high yields and rapid reaction times .
化学反应分析
Types of Reactions
5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve mild temperatures and environmentally friendly solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while nucleophilic substitution can produce various substituted derivatives .
科学研究应用
5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being explored for its cytotoxic properties against cancer cells and its potential as an anti-inflammatory agent.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity
作用机制
The mechanism of action of 5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. In cancer cells, it may induce apoptosis by interfering with cell cycle progression and signaling pathways .
相似化合物的比较
Similar Compounds
Thiazolo[3,2-α]pyrimidines: These compounds share a similar ring structure and have been studied for their antimicrobial and antiviral activities.
Pyrazolo[3,4-d]pyrimidines: Known for their cytotoxic properties and potential as kinase inhibitors.
Pyrimido[4,5-d]pyrimidines: These compounds are explored for their anti-inflammatory and anticancer activities.
Uniqueness
5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine stands out due to its unique combination of thiadiazole and pyrimidine rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research .
属性
CAS 编号 |
7248-53-5 |
|---|---|
分子式 |
C5H5N5S |
分子量 |
167.19 g/mol |
IUPAC 名称 |
5-methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C5H5N5S/c1-2-7-4(6)3-5(8-2)10-11-9-3/h1H3,(H2,6,7,8,10) |
InChI 键 |
VBYRQAVWRVYISH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=NSN=C2C(=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B13096453.png)
![4-(3-(4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propyl)morpholine](/img/structure/B13096454.png)

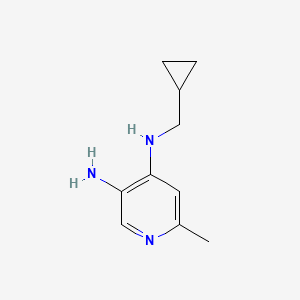
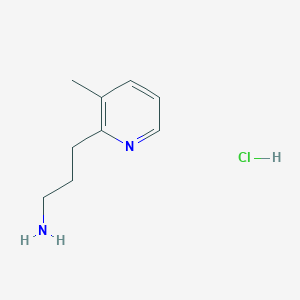
![tert-butyl N-[(2S)-butan-2-yl]carbamate](/img/structure/B13096470.png)
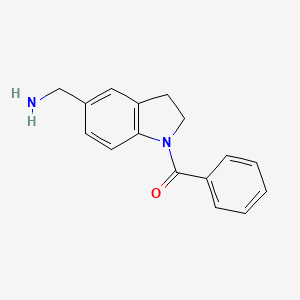
![Methyl 4-(((6-chloro-5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate](/img/structure/B13096474.png)
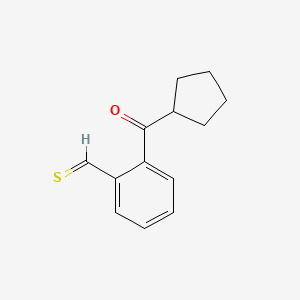
![6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid](/img/structure/B13096478.png)
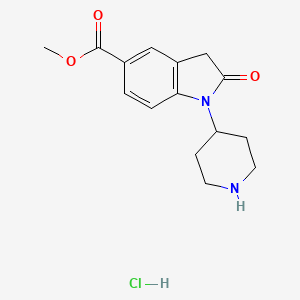
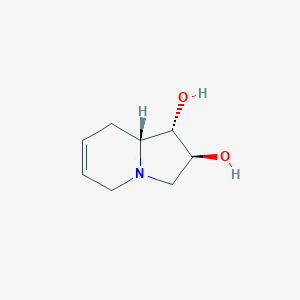
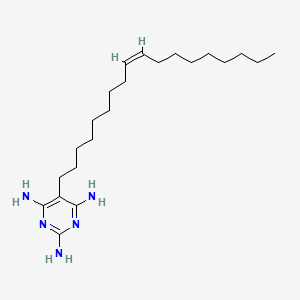
![4h-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyridine](/img/structure/B13096514.png)
